molecular formula C5H11NO2 B6275176 rac-(3R,4S)-4-(methylamino)oxolan-3-ol, trans CAS No. 5163-02-0

rac-(3R,4S)-4-(methylamino)oxolan-3-ol, trans

Cat. No.: B6275176
CAS No.: 5163-02-0
M. Wt: 117.1
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Description

rac-(3R,4S)-4-(methylamino)oxolan-3-ol, trans is a chiral compound with a unique structure that includes a methylamino group and an oxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-4-(methylamino)oxolan-3-ol, trans typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound using a chiral reducing agent. The reaction conditions often include low temperatures and specific solvents to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-4-(methylamino)oxolan-3-ol, trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

rac-(3R,4S)-4-(methylamino)oxolan-3-ol, trans has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which rac-(3R,4S)-4-(methylamino)oxolan-3-ol, trans exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rac-(3R,4S)-4-(methylamino)oxolan-3-ol, trans include other chiral oxolan derivatives and methylamino-containing compounds.

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of both a methylamino group and an oxolan ring

Properties

CAS No.

5163-02-0

Molecular Formula

C5H11NO2

Molecular Weight

117.1

Purity

95

Origin of Product

United States

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